molecular formula C13H19NO4 B2802133 (R)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid CAS No. 2230789-75-8

(R)-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid

Cat. No. B2802133
CAS RN: 2230789-75-8
M. Wt: 253.298
InChI Key: IKDZQKWFTPDRMG-CYBMUJFWSA-N
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Description

“®-3-(1-(tert-Butoxycarbonyl)-2-methylpyrrolidin-2-yl)propiolic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbon side chains . The tert-butoxycarbonyl (Boc) group is a common protective group used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of Boc protection. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring with a tert-butoxycarbonyl group and a propiolic acid group attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It can be deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, they are usually solid at room temperature . The melting point, solubility, and other properties would need to be determined experimentally.

Scientific Research Applications

Synthesis of Neuroactive Compounds

  • The compound has been used in the enantioselective synthesis of neuroexcitant analogues, such as ATPA, demonstrating its utility in producing compounds with potential neuroactive properties (H. Pajouhesh et al., 2000).

Combinatorial Chemistry

  • It serves as a building block in the synthesis of aldehyde-protected acid labile N-Boc N,O-acetals, facilitating the combinatorial solid-phase synthesis of peptide isosteres and novel compounds (T. Groth & M. Meldal, 2001).

Mechanistic Studies in Organic Synthesis

  • The compound has been involved in studies demonstrating N→O tert-butyloxycarbonyl (Boc) group migration, offering insights into reaction mechanisms and synthetic strategies (F. Xue & R. Silverman, 2010).

Synthesis of Chiral Compounds

  • Its derivatives have been used in the synthesis of chiral ketoesters, showcasing its role in producing enantiomerically enriched compounds for pharmaceutical applications (S. King et al., 2005).

Intermediate in Natural Product Synthesis

  • The compound acts as an intermediate in synthesizing key components of biologically active molecules such as Biotin, illustrating its importance in the synthesis of vitamins and coenzymes (Shuanglin Qin et al., 2014).

Development of Polymeric Materials

  • It has been used in the synthesis of amino acid-derived polymers, contributing to the development of new materials with potential applications in biotechnology and nanotechnology (Jinqing Qu, F. Sanda, & T. Masuda, 2009).

Future Directions

The future directions for this compound could involve further exploration of its synthesis and potential applications. The use of ionic liquids for Boc deprotection is a promising area of research . Additionally, the compound’s potential uses in peptide synthesis and other organic reactions could be explored .

properties

IUPAC Name

3-[(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-9-5-7-13(14,4)8-6-10(15)16/h5,7,9H2,1-4H3,(H,15,16)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDZQKWFTPDRMG-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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